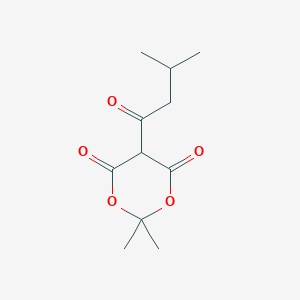
2,2-Dimethyl-5-(3-methylbutanoyl)-1,3-dioxane-4,6-dione
Cat. No. B8618058
Key on ui cas rn:
86238-65-5
M. Wt: 228.24 g/mol
InChI Key: URSUPUPFANZCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07396936B1
Procedure details


Compound 9 was dissolved in EtOH (150 mL) and refluxed overnight. The reaction mixture was evaporated to yield product (10.315 g), which was shown by NMR to be pure. 1H NMR (500 MHz, CDCl3): δ 0.93 (d, 6H), 1.28 (t, 3H), 2.16 (m, 1H), 2.42 (d, 2H), 3.41 (2, 2H), 4.20 (q, 2H).


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1(C)OC(=O)[CH:5]([C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])[C:4](=[O:15])[O:3]1>CCO>[CH2:2]([O:3][C:4](=[O:15])[CH2:5][C:9](=[O:14])[CH2:10][CH:11]([CH3:12])[CH3:13])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(C(C(O1)=O)C(CC(C)C)=O)=O)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC(CC(C)C)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.315 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
